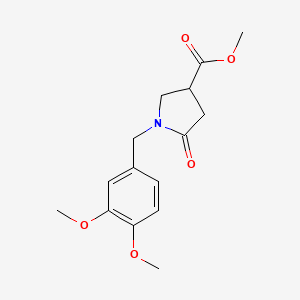

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Description

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a pyrrolidine derivative featuring a 3,4-dimethoxybenzyl substituent at the 1-position and a methyl ester at the 3-carboxylic acid position. This compound is structurally characterized by its bicyclic lactam (5-oxo-pyrrolidine) core, which is modified with aromatic and ester functional groups. The methyl ester group improves lipophilicity compared to its free carboxylic acid counterpart, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name |

methyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-19-12-5-4-10(6-13(12)20-2)8-16-9-11(7-14(16)17)15(18)21-3/h4-6,11H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDZGDVIEGBTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the alkylation of the pyrrolidine ring with a 3,4-dimethoxybenzyl halide under basic conditions.

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₇NO₅

- Molecular Weight : Approximately 277.29 g/mol

- IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid methyl ester

The compound features a pyrrolidine ring substituted with a dimethoxybenzyl group and a carboxylic acid functional group, which contribute to its unique reactivity and potential biological activities.

Scientific Research Applications

-

Chemistry

- Synthetic Precursor : This compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to be utilized in studies of reaction mechanisms and the development of new synthetic routes.

- Model Compound : It is often used as a model compound in chemical studies due to its well-defined structure and reactivity profiles.

-

Biology

- Biological Activity : Research indicates that 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester exhibits potential biological activities, including enzyme inhibition and receptor binding. Studies have shown promising results regarding its anticancer properties, particularly against human lung adenocarcinoma cells (A549) where certain derivatives displayed significant cytotoxic effects .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial properties, suggesting potential applications in pharmacology.

- Medicine

- Industry

Anticancer Activity Research

Recent studies have focused on the anticancer potential of this compound, particularly derivatives that have shown effectiveness against specific cancer cell lines. For instance:

- Study on A549 Cells : Derivatives were tested for cytotoxicity against A549 cells, revealing significant inhibition of cell growth at certain concentrations.

- Mechanistic Insights : Further investigations are required to elucidate the mechanisms through which these compounds exert their effects on cancer cells.

Enzyme Inhibition Studies

Research has also explored the enzyme inhibition capabilities of this compound:

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Findings:

Substituent Effects :

- The 3,4-dimethoxybenzyl group in the target compound provides electron-donating methoxy groups, enhancing aromatic π-π stacking or hydrogen-bonding interactions compared to unsubstituted benzyl analogs (e.g., compound in ).

- The methyl ester increases lipophilicity relative to carboxylic acid analogs (e.g., compound in ), which may improve cell permeability but reduce water solubility.

Biological Relevance :

- The dihydrobenzodioxin analog () directly targets GRK2, a kinase involved in cardiac function, suggesting that the target compound’s aromatic substituents could be tuned for similar applications.

- Halogenated analogs like OPCA () demonstrate how halogen atoms can modulate bioactivity, though the target compound’s methoxy groups may favor different target interactions.

Research Implications

The comparative analysis highlights opportunities for optimizing the target compound:

- Activity Enhancement : Introducing halogens or fused aromatic rings (as in and ) could improve target affinity.

- Pharmacokinetic Tuning : Replacing the methyl ester with prodrug moieties (e.g., ethyl or PEG-linked esters) might balance solubility and bioavailability.

- Target Validation : Further studies are needed to confirm GRK2 or other kinase interactions, leveraging structural insights from analogs.

Biological Activity

Overview

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a dimethoxybenzyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid methyl ester

- Molecular Formula : CHNO

- Molecular Weight : 279.295 g/mol

- CAS Number : 96449-64-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The 3,4-dimethoxybenzyl group enhances the solubility and stability of the compound, which may influence its bioavailability and pharmacokinetics. Research indicates that it may act as an inhibitor for specific enzymes, such as BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of 5-oxo-pyrrolidine-3-carboxylic acid, including this compound, exhibit significant inhibitory activity against BACE-1 with sub-micromolar potency. The interaction occurs within the S2' subsite of the enzyme, highlighting the importance of the aryl appendage introduced during synthesis .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Preliminary assays suggest that it can reduce oxidative stress markers, which is beneficial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity could be leveraged for therapeutic applications in inflammatory diseases .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | BACE-1 inhibition (sub-micromolar) | |

| Antioxidant Activity | Significant reduction in DPPH | |

| Anti-inflammatory | Inhibition of cytokine release |

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps including:

- Protection of the benzyl group.

- Formation of the pyrrolidine ring.

- Functionalization to introduce the carboxylic acid group.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. Q1. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves:

- Step 1: Condensation of substituted benzyl amines with pyrrolidone derivatives. For example, N-Boc-protected amino acids (e.g., N-Boc-L-homophenylalanine) are used to generate pyrrolidine cores via cyclization .

- Step 2: Esterification or transesterification to introduce the methyl ester group. Methanol under acidic or basic conditions is commonly employed.

- Key Intermediates:

- Intermediate A : 3,4-Dimethoxybenzylamine derivatives for introducing the benzyl moiety.

- Intermediate B : 5-Oxo-pyrrolidine-3-carboxylic acid, often protected as a tert-butyl ester for stability during reactions.

Q. Q2. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR identify substituents (e.g., methoxy groups at δ 3.8–3.9 ppm, ester carbonyl at δ 170–175 ppm). Overlapping signals in the pyrrolidine ring require 2D NMR (COSY, HSQC) .

- X-ray Crystallography : Resolves stereochemistry and confirms the lactam ring conformation. Key parameters: R factor < 0.05, mean C–C bond length 1.54 Å .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 336.14).

Basic Biological Evaluation

Q. Q3. What in vitro assays are commonly used to evaluate the biological activity of pyrrolidine derivatives like this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against proteases (e.g., cysteine proteases in antimalarial studies) using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins.

- Docking Studies : Molecular modeling to predict binding to targets like the malarial PfSUB1 protease .

Advanced Synthesis

Q. Q4. How can enantioselective synthesis be achieved for the stereocenters in this compound?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric hydrogenation of the pyrrolidine ring .

- Resolution Methods : Diastereomeric salt formation with tartaric acid derivatives.

- Key Challenge : Dynamic stereochemistry during cyclization requires low-temperature control (−20°C) to prevent racemization .

Advanced Characterization

Q. Q5. How can conflicting NMR data (e.g., overlapping signals) be resolved?

Methodological Answer:

- Variable Temperature NMR : Resolves dynamic stereochemistry by slowing ring puckering (e.g., at −40°C) .

- Decoupling Experiments : Suppress coupling between adjacent protons in the pyrrolidine ring.

- Comparative Analysis : Cross-reference with analogous compounds (e.g., methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate) .

Advanced Biological Studies

Q. Q6. What SAR studies have been conducted on analogous pyrrolidine esters to optimize target binding?

Methodological Answer:

- Modifications :

- Data Table :

| Derivative | Modification | IC50 (PfSUB1, nM) | logP |

|---|---|---|---|

| Parent | None | 120 | 2.1 |

| No OMe | 3,4-H | 400 | 1.8 |

| Free Acid | COOH | >1000 | −0.3 |

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reaction yields or stereochemical outcomes?

Methodological Answer:

- Yield Discrepancies : Trace moisture in acyloin condensations () lowers yields; use molecular sieves or anhydrous solvents.

- Stereochemical Issues : Monitor reaction progress with chiral HPLC. If racemization occurs, switch to milder bases (e.g., K2CO3 instead of NaOH) .

Stability and Safety

Q. Q8. What are the key stability and handling considerations for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.